molecular formula C18H19ClN6 B6443205 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2549044-31-5

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6443205
CAS No.: 2549044-31-5
M. Wt: 354.8 g/mol
InChI Key: ZPDZJGYTLXFGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a pyrimidine ring substituted with a 4-methyl-1H-pyrazol-1-yl group

Preparation Methods

The synthesis of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: Starting with a suitable precursor, the piperazine ring is formed and substituted with a 2-chlorophenyl group.

    Formation of the pyrimidine ring: Separately, the pyrimidine ring is synthesized and substituted with a 4-methyl-1H-pyrazol-1-yl group.

    Coupling reaction: The two intermediates are then coupled under specific conditions to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.

    Biology: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

    Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules with industrial applications.

Mechanism of Action

The mechanism of action of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in signal transduction pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine can be compared with other similar compounds, such as:

    4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine: Similar structure but with a different substitution pattern on the piperazine ring.

    4-[4-(2-bromophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine: Similar structure but with a bromine atom instead of a chlorine atom.

    4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-ethyl-1H-pyrazol-1-yl)pyrimidine: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.

Properties

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6/c1-14-11-22-25(12-14)18-10-17(20-13-21-18)24-8-6-23(7-9-24)16-5-3-2-4-15(16)19/h2-5,10-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDZJGYTLXFGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.